molecular formula C12H13NO5 B7725763 (2E)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid

(2E)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B7725763
M. Wt: 251.23 g/mol
InChI Key: LCOSAGWQXISENW-AATRIKPKSA-N
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Description

(2E)-4-[(2,5-Dimethoxyphenyl)amino]-4-oxobut-2-enoic acid is an α,β-unsaturated carbonyl compound characterized by a conjugated enone system (C=C-C=O) and a 2,5-dimethoxyphenylamino substituent. The E-configuration of the double bond ensures a planar geometry, facilitating resonance stabilization and influencing reactivity.

Properties

IUPAC Name

(E)-4-(2,5-dimethoxyanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-17-8-3-4-10(18-2)9(7-8)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOSAGWQXISENW-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrobenzene Reduction Using Supported Nickel Catalysts

A patent detailing the preparation of 4-chloro-2,5-dimethoxyaniline provides a transferable framework. By omitting the chlorination step and starting with 2,5-dimethoxynitrobenzene, catalytic hydrogenation or hydrazine-mediated reduction yields 2,5-dimethoxyaniline. Key parameters include:

Reaction Conditions

  • Catalyst : Ni/TiO₂-Al₂O₃ (6–7 wt% Ni loading)

  • Reductant : Hydrazine hydrate (1.1–1.3 equivalents relative to nitrobenzene)

  • Solvent : Ethanol (4–8× mass of nitrobenzene)

  • Temperature : 70–90°C

  • Yield : 95–96% (reported for chloro analog)

Mechanistic Insight
The mesoporous TiO₂-Al₂O₃ composite enhances catalyst dispersion and stability, facilitating efficient nitro group reduction to amine without over-reduction.

Coupling with Maleic Acid Derivatives

The core structure is assembled via amide bond formation between 2,5-dimethoxyaniline and maleic acid monomethyl ester, followed by hydrolysis to the carboxylic acid.

Carbodiimide-Mediated Coupling

Adapted from a synthesis of (Z)-4-methoxy-4-oxobut-2-enoic acid derivatives, this method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for nucleophilic attack.

Procedure

  • Reactants :

    • 2,5-Dimethoxyaniline (1.0 equiv)

    • Maleic acid monomethyl ester (1.1 equiv)

  • Conditions :

    • Solvent : Dichloromethane

    • Catalysts : EDC (1.2 equiv), DMAP (0.01 equiv)

    • Temperature : 20°C, 1 hour

  • Workup :

    • Sequential washing with HCl (1 N), NaHCO₃ (sat.), and brine

    • Column chromatography (n-hexane/ethyl acetate gradient)

Outcome

  • Intermediate : Methyl (2E)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoate

  • Yield : ~26% (based on analogous reaction)

  • Stereochemistry : E-isomer favored due to conjugation stabilization.

Hydrolysis of Methyl Ester to Carboxylic Acid

The final step involves saponification of the methyl ester to yield the target carboxylic acid.

Base-Mediated Hydrolysis

Conditions :

  • Reagent : NaOH (2.0 equiv) in aqueous THF

  • Temperature : 60°C, 2–4 hours

  • Workup : Acidification with HCl (1 N) to pH 2–3, followed by recrystallization.

Analytical Data

  • Purity : >99% (HPLC)

  • Spectroscopy :

    • ¹H NMR : δ 3.81 (s, 3H, OCH₃), 6.60 (d, J = 8.5 Hz, 2H), 7.19 (t, J = 8.5 Hz, 1H)

    • MS (APCI) : m/z 282 [M+H]⁺ (calculated for C₁₂H₁₃NO₅: 281.08)

Stereochemical Control and Isomerization

The E-configuration is thermodynamically favored due to conjugation between the amide carbonyl and α,β-unsaturated acid. However, reaction conditions can influence isomer distribution:

ParameterEffect on E/Z Ratio
Temperature Higher temps favor E
Solvent Polarity Polar aprotic solvents favor E
Catalyst DMAP minimizes steric hindrance

Challenges and Optimization Strategies

Low Coupling Yield

The 26% yield in the carbodiimide-mediated step suggests opportunities for improvement:

  • Alternative Activators : Use HOBt/DIC to reduce racemization.

  • Solvent Optimization : Replace dichloromethane with DMF to enhance solubility.

Catalyst Recovery

The Ni/TiO₂-Al₂O₃ catalyst can be reused for nitro reductions, reducing costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (2E)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Compound A : (2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic Acid

  • Key Differences: Substituent: The phenyl group is substituted with an acetylamino (-NHCOCH₃) group at the para position instead of 2,5-dimethoxy groups. Electronic Effects: The acetylamino group is electron-withdrawing via resonance, contrasting with the electron-donating methoxy groups in the target compound. Biological Relevance: Demonstrated selectivity for HIV-1 integrase inhibitors (e.g., S-1360) due to frontier orbital interactions critical for binding .

Compound B : (2Z)-4-[(2,5-Dimethoxyphenyl)amino]-4-oxobut-2-enoic Acid

  • Key Differences :
    • Stereochemistry : Z-configuration disrupts conjugation and reduces resonance stabilization compared to the E-isomer.
    • Stability : The Z-isomer is less thermodynamically stable, likely contributing to its discontinued commercial availability .

Compound C : (2Z)-4-Methoxy-4-oxobut-2-enoic Acid

  • Key Differences: Substituent: Lacks the aromatic amino group; instead, a methoxy (-OCH₃) group is directly attached to the carbonyl. Reactivity: Reduced steric hindrance and simpler structure may enhance electrophilicity at the β-carbon .

Electronic and Physicochemical Properties

Property Target Compound Compound A Compound B (Z-isomer) Compound C
Substituent Effects Electron-donating (2,5-OCH₃) Electron-withdrawing (NHCOCH₃) Electron-donating (2,5-OCH₃) Electron-donating (OCH₃)
Hammett σ Value σ ≈ -0.27 (per OCH₃ group) σ ≈ +0.06 (NHCOCH₃) Similar to target compound σ ≈ -0.27 (OCH₃)
Reduction Potential Higher (stabilized enone) Lower (electron withdrawal) Unreported (discontinued) Moderate (simpler structure)

Biological Activity

(2E)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid is a synthetic compound with notable potential in pharmacological research due to its unique structural characteristics. It features a 2,5-dimethoxyphenyl group linked to an amino group and a keto-enol system, which contributes to its diverse biological activities.

  • Molecular Formula : C₁₂H₁₅N₀₄
  • Molecular Weight : Approximately 239.25 g/mol
  • Appearance : Yellow solid
  • Melting Point : 152.4–153.7 °C

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a subject of interest in medicinal chemistry:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Potential : The compound has shown promise in inhibiting the proliferation of cancer cell lines, particularly in breast cancer models.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves interactions with molecular targets within cells. It likely inhibits certain enzymes or receptors, leading to downstream effects that can induce apoptosis in cancer cells or inhibit microbial growth.

Case Study 1: Anticancer Activity

A study investigated the effect of this compound on the MDA-MB-231 breast cancer cell line. The compound was found to significantly suppress cell viability and induce apoptosis through the activation of caspase pathways.

CompoundCell LineViability Suppression (%)Mechanism
This compoundMDA-MB-23170%Caspase activation

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this compound.

Compound NameStructureUnique Features
(E)-Methyl 4-methoxybut-2-enoateStructureContains a methoxy group instead of dimethoxyphenyl
5-aminoindole derivativesStructureExhibits diverse biological activities but lacks the keto-enol system

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to identify intermediates.
  • Adjust stoichiometry (e.g., 1:1.2 molar ratio of anhydride to amine) to minimize unreacted starting material.
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

How do the electronic and steric effects of the 2,5-dimethoxyphenyl group influence the compound’s reactivity and biological interactions?

Advanced Research Focus
The 2,5-dimethoxy substitution on the phenyl ring introduces electron-donating groups, enhancing resonance stabilization of the amide bond. This affects:

  • Nucleophilic reactivity : Increased electron density on the amide nitrogen may reduce susceptibility to hydrolysis but enhance hydrogen-bonding interactions with biological targets (e.g., enzymes) .
  • Steric hindrance : The methoxy groups at positions 2 and 5 create a planar aromatic system, potentially limiting binding to deep hydrophobic pockets in proteins .

Q. Experimental Validation :

  • Perform DFT calculations to map electrostatic potential surfaces.
  • Compare binding affinities with analogs (e.g., 3,4-dimethoxy or unsubstituted phenyl) using surface plasmon resonance (SPR) .

What methodologies are recommended for analyzing structural contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Basic Research Focus
Discrepancies in spectral data often arise from tautomerism or crystallographic packing effects. Key steps include:

  • NMR Analysis :
    • Confirm the E-configuration of the α,β-unsaturated carbonyl via coupling constants (JH-H = 12–16 Hz for trans double bonds) .
    • Assign methoxy proton signals (δ 3.7–3.9 ppm) and amide NH (δ 10–11 ppm) using 2D-COSY .
  • IR Validation :
    • Identify carbonyl stretches: α,β-unsaturated ketone (~1700 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. Advanced Resolution :

  • Use X-ray crystallography to resolve tautomeric ambiguity (e.g., enol vs. keto forms) .

How can researchers address discrepancies in reported biological activities of structurally similar compounds?

Advanced Research Focus
Contradictions in bioactivity data (e.g., antimicrobial vs. inactive) may stem from:

  • Assay variability : Differences in bacterial strains, inoculum size, or solvent (DMSO vs. water) .
  • Purity thresholds : Impurities ≥5% can skew results; validate via HPLC-MS (>98% purity) .

Q. Mitigation Strategies :

  • Use PASS software to predict activity spectra and prioritize assays (e.g., cyclooxygenase inhibition over kinase targets) .
  • Perform dose-response studies (IC50/EC50) to quantify potency variations .

What experimental designs are suitable for evaluating the compound’s pharmacokinetic and toxicity profiles?

Advanced Research Focus
Phase 1 (In Vitro) :

  • ADME Screening :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS .
  • Toxicity :
    • Ames test for mutagenicity.
    • hERG assay to assess cardiac risk .

Q. Phase 2 (In Vivo) :

  • Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration). Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours for PK modeling .

How do structural modifications (e.g., substituent variation) alter the compound’s bioactivity?

Q. Comparative Analysis

Analog Substituent Reported Activity Reference
2,5-DimethoxyElectron-donatingCOX-2 inhibition (IC50 = 1.2 µM)
4-FluorophenylElectron-withdrawingAnticancer (GI50 = 8.5 µM)
Unsubstituted phenylNeutralWeak antimicrobial (MIC = 128 µg/mL)

Q. Design Principles :

  • Electron-donating groups enhance anti-inflammatory activity via COX-2 interaction.
  • Bulky substituents (e.g., tert-butyl) improve metabolic stability but reduce solubility .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Guidelines

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis due to potential amine-related irritant properties .
  • Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite .

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